molecular formula C7H10ClNO B1256928 4-(Aminomethyl)phenol hydrochloride CAS No. 1004-23-5

4-(Aminomethyl)phenol hydrochloride

Cat. No. B1256928
CAS RN: 1004-23-5
M. Wt: 159.61 g/mol
InChI Key: AYCWODLBKTWJQM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phenol hydrochloride is a chemical compound that belongs to the group of amines . It is a white solid with a melting point of 126 °C . It has been found in 5-ht7 receptor binding studies and has been shown to have an inhibitory effect on the dopamine receptors, which are involved in the regulation of movement and emotions .


Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)phenol hydrochloride is C7H10ClNO . The average mass is 159.613 Da and the monoisotopic mass is 159.045090 Da .


Chemical Reactions Analysis

Phenols, such as 4-(Aminomethyl)phenol hydrochloride, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

4-(Aminomethyl)phenol hydrochloride is a white solid with a melting point of 126 °C . It is a white to orange to green powder to crystal .

Mechanism of Action

Target of Action

4-(Aminomethyl)phenol hydrochloride, also known as 4-Hydroxybenzylamine, is an endogenous metabolite

Mode of Action

It is known to be an endogenous metabolite , which suggests that it may play a role in various biochemical processes within the body.

Biochemical Pathways

As an endogenous metabolite , it is likely involved in several metabolic processes.

Result of Action

As an endogenous metabolite , it may have various effects depending on the specific biochemical pathways it is involved in.

Safety and Hazards

4-(Aminomethyl)phenol hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-(aminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCWODLBKTWJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584159
Record name 4-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)phenol hydrochloride

CAS RN

1004-23-5
Record name 4-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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